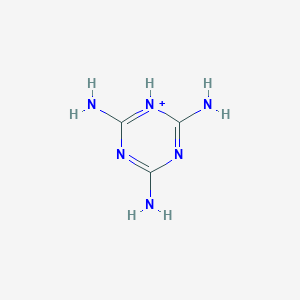

Melamine(1+)

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C3H7N6+ |

|---|---|

Peso molecular |

127.13 g/mol |

Nombre IUPAC |

1,3,5-triazin-1-ium-2,4,6-triamine |

InChI |

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/p+1 |

Clave InChI |

JDSHMPZPIAZGSV-UHFFFAOYSA-O |

SMILES |

C1(=[NH+]C(=NC(=N1)N)N)N |

SMILES canónico |

C1(=[NH+]C(=NC(=N1)N)N)N |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis and Characterization of Melamine-Based Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of melamine-based polymers. Melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), a nitrogen-rich heterocyclic aromatic compound, serves as a versatile precursor for a wide range of polymeric materials.[1] These polymers exhibit desirable properties such as high thermal stability, chemical resistance, and dielectric properties, making them suitable for various applications, including coatings, laminates, adhesives, and advanced materials for environmental remediation and drug delivery.[2][3]

Synthesis of Melamine-Based Polymers

The synthesis of melamine-based polymers can be achieved through several routes, primarily involving reactions with aldehydes, acids, and other functional monomers.[1] The most common methods include condensation polymerization, polyaddition, and the formation of porous organic polymers.

Condensation Polymerization: Melamine-Formaldehyde (MF) Resins

Melamine-formaldehyde (MF) resins are the most well-known class of melamine-based polymers, synthesized through the condensation reaction of melamine and formaldehyde (B43269).[4] The reaction proceeds in two main stages: methylolation followed by condensation.[5]

Experimental Protocol: Synthesis of Melamine-Formaldehyde (MF) Resin

This protocol is based on a typical laboratory-scale synthesis.

Materials:

-

Melamine (C₃H₆N₆)

-

Formaldehyde solution (37 wt% in water)

-

Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)

-

Demineralized water

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Heating mantle

Procedure:

-

Charge the formaldehyde solution and demineralized water into the reaction flask.

-

Adjust the pH of the mixture to approximately 8.5 using a sodium hydroxide solution.[4][6]

-

Heat the mixture to a temperature between 70°C and 90°C while stirring.[4][7]

-

Once the desired temperature is reached, add the melamine powder to the flask.[4] The molar ratio of formaldehyde to melamine typically ranges from 2:1 to 3.5:1.[7]

-

Maintain the reaction at this temperature for a specific period (e.g., 45-150 minutes) to allow for the methylolation and initial condensation reactions to occur.[4][8]

-

The reaction can be monitored by measuring the viscosity of the resin.[8]

-

Once the desired degree of polymerization is achieved, cool the mixture to approximately 40°C.[7][9] The resulting product is a syrupy MF resin.[7]

Copolymerization: Melamine-Urea-Formaldehyde (B8673199) (MUF) Resins

To reduce costs and modify the properties of MF resins, melamine is often copolymerized with urea (B33335) and formaldehyde to produce melamine-urea-formaldehyde (MUF) resins.[4] The addition of melamine enhances the water resistance and durability of urea-formaldehyde resins.[10]

Experimental Protocol: Synthesis of Melamine-Urea-Formaldehyde (MUF) Resin

This protocol describes a common method for synthesizing MUF resins.

Materials:

-

Urea (CO(NH₂)₂)

-

Formaldehyde solution (37 wt% in water)

-

Melamine (C₃H₆N₆)

-

Sodium hydroxide (NaOH) solution

-

Sulfuric acid (H₂SO₄) solution (for pH adjustment)

Equipment:

-

Three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Heating mantle

Procedure:

-

Add the formaldehyde solution to the reaction flask and adjust the pH to 8.0 with a sodium hydroxide solution.[8]

-

Heat the solution to 70°C and add the first portion of urea. The initial molar ratio of formaldehyde to urea is typically around 2.0-2.65.[8]

-

Increase the temperature to 90°C and maintain for 45 minutes.[8]

-

Initiate the polycondensation reaction by adding sulfuric acid to lower the pH to approximately 4.75.[8]

-

Monitor the viscosity of the reaction mixture.

-

Once the desired viscosity is reached, adjust the pH back to 7.8 with a sodium hydroxide solution and add the second portion of urea.[8]

-

Melamine is typically added during one of the alkaline stages of the reaction.[8][10] For instance, melamine and the final portion of urea can be added after the acidic condensation step, and the reaction is continued for another 30 minutes before cooling.[8]

Synthesis of Porous Melamine-Based Polymers

Porous organic polymers (POPs) derived from melamine have gained significant attention due to their high surface area, nitrogen-rich composition, and thermal stability, making them suitable for applications in gas adsorption and catalysis.[1][3] These polymers are often synthesized through the reaction of melamine with various aldehydes or acid chlorides.[1]

Experimental Protocol: Synthesis of a Melamine-Based Polyaminal Network

This protocol outlines the synthesis of a porous polyaminal from melamine and an aldehyde.

Materials:

-

Melamine (C₃H₆N₆)

-

Terephthalaldehyde or other suitable dialdehyde

-

Dimethyl sulfoxide (B87167) (DMSO) as a solvent

-

Acetic acid as a catalyst[11]

Equipment:

-

Reaction vessel (e.g., a sealed tube or a round-bottom flask with a condenser)

-

Magnetic stirrer

-

Oven or oil bath

Procedure:

-

Dissolve melamine and the aldehyde in DMSO in the reaction vessel.

-

Add a catalytic amount of acetic acid to the mixture.

-

Seal the vessel and heat the reaction mixture to a temperature typically ranging from 150°C to 180°C for several days (e.g., 2-3 days).[1]

-

After the reaction is complete, cool the vessel to room temperature.

-

Collect the resulting polymer by filtration, wash it thoroughly with a suitable solvent (e.g., DMSO, acetone) to remove unreacted monomers and the catalyst, and then dry it under vacuum.

Characterization of Melamine-Based Polymers

A comprehensive characterization of melamine-based polymers is crucial to understand their structure-property relationships. Various analytical techniques are employed for this purpose.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. Key characteristic peaks for melamine-based polymers include:

-

N-H stretching: around 3300-3500 cm⁻¹[12]

-

C=N stretching (triazine ring): around 1550 cm⁻¹ and 810 cm⁻¹[12]

-

C-N stretching: in the range of 1433–1533 cm⁻¹[12]

-

In MF and MUF resins, the formation of methylol groups (-CH₂OH) and ether linkages (-CH₂-O-CH₂-) can also be observed.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C and ¹⁵N NMR are powerful tools for elucidating the chemical structure of these often insoluble polymers.[11]

-

¹³C NMR can distinguish between the different carbon environments in the triazine ring and in the methylene (B1212753) and ether bridges. The triazine ring carbons typically appear around 167 ppm.[11]

-

¹⁵N NMR can provide information about the different nitrogen environments, such as the amino groups in melamine and the nitrogen atoms within the triazine ring.[11]

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. Melamine-based polymers generally exhibit high thermal stability. The analysis is typically performed under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate.

Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the polymers, such as the glass transition temperature (Tg) and curing behavior.[15] For thermosetting resins like MF, DSC can be used to monitor the curing process by observing the exothermic curing peak.[16]

Morphological Analysis

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the polymers.[17][18] It is used to study the particle size, shape, and surface texture of polymer powders, films, or composites.[18][19] For porous polymers, SEM can reveal the porous structure.[3]

Transmission Electron Microscopy (TEM): TEM is used to investigate the internal structure and morphology of the polymers at a higher resolution than SEM.[20] For porous materials, TEM can provide detailed information about the pore structure. For nanocomposites, TEM can be used to visualize the dispersion of nanoparticles within the polymer matrix.

Data Presentation

The quantitative data for various melamine-based polymers are summarized in the tables below for easy comparison.

Table 1: Properties of Porous Melamine-Based Polymers

| Polymer Type | Monomers | Synthesis Conditions | BET Surface Area (m²/g) | CO₂ Uptake | Reference |

| Polyamide (AM-OP) | Melamine, Terephthaloyl chloride | DMSO, N₂ protection | 24.7 | - | [1] |

| Polyamide | Melamine, 1,3,5-Benzenetricarbonyl trichloride | DMAc/NMP | - | 2.99 cm³/g at 273 K | [21] |

| Polyaminal | Melamine, 1-Naphthaldehyde | Inert atmosphere, 175°C, 3 days | 607.5 | 67.9 cm³/g at 273 K | [1] |

| Polyimine | Melamine, 4-Phthalaldehyde | Hydrothermal, 160°C, 2 days | 231.8 | - | [1] |

Table 2: Thermal Properties of Melamine-Based Resins

| Resin Type | Curing Conditions | Glass Transition Temperature (Tg) | Decomposition Temperature | Reference |

| Melamine-based Epoxy Resin (I) | 80°C, 3 hours | - | - | [2][16] |

| Melamine-Formaldehyde (MF) | - | - | Onset of degradation can be above 300°C | [5] |

Table 3: Mechanical Properties of Melamine-Based Resins

| Resin Type | Property | Value | Reference |

| Melamine-based Epoxy Resin (I) | Storage Modulus at room temperature | up to 830 MPa | [2][16] |

| Melamine-based Epoxy Resin (II) with silane | Storage Modulus at room temperature | Lower than Resin (I) | [2][16] |

Visualizations

General Synthesis Workflow for Melamine-Based Porous Polymers

The following diagram illustrates a general workflow for the synthesis of melamine-based porous organic polymers.

Caption: General workflow for the synthesis and characterization of melamine-based porous polymers.

Application of Melamine-Based Dendrimers in Drug Delivery

This diagram illustrates the conceptual signaling pathway of how melamine-based dendrimers can be used to reduce the toxicity of encapsulated drugs.

Caption: Conceptual pathway of melamine dendrimers reducing drug toxicity to healthy cells.[22][23]

This technical guide provides a foundational understanding of the synthesis and characterization of melamine-based polymers. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in materials science and drug development, facilitating further innovation in this promising class of polymers.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterizations of Melamine-Based Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of sucrose-melamine-formaldehyde adhesives :: BioResources [bioresources.cnr.ncsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 9. environmentclearance.nic.in [environmentclearance.nic.in]

- 10. The effects of adding melamine at different resin synthesis points of low mole ratio urea-melamine-formaldehyde (UMF) resins :: BioResources [bioresources.cnr.ncsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Unravelling the Phases of Melamine Formaldehyde Resin Cure by Infrared Spectroscopy (FTIR) and Multivariate Curve Resolution (MCR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unravelling the Phases of Melamine Formaldehyde Resin Cure by Infrared Spectroscopy (FTIR) and Multivariate Curve Resolution (MCR) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tainstruments.com [tainstruments.com]

- 16. researchgate.net [researchgate.net]

- 17. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]

- 18. azom.com [azom.com]

- 19. Study of Melamine-Formaldehyde/Phase Change Material Microcapsules for the Preparation of Polymer Films by Extrusion | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Melamine based porous organic amide polymers for CO2 capture - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Reduction of drug toxicity using dendrimers based on melamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure Analysis of Protonated Melamine (B1676169)

This guide provides a comprehensive overview of the structural analysis of protonated melamine, a molecule of significant interest in supramolecular chemistry and materials science. Understanding the crystal structure of its cationic forms is crucial for designing novel materials, including co-crystals, salts, and metal-organic frameworks with tailored properties.

Introduction to Melamine and its Protonation

Melamine (2,4,6-triamino-1,3,5-triazine) is a planar, nitrogen-rich molecule (C₃H₆N₆) known for its ability to form extensive hydrogen-bonding networks.[1][2][3] Its structure consists of a triazine ring with three exocyclic amino groups.[2][3] This configuration provides multiple donor and acceptor sites, making it a versatile building block in crystal engineering.[1][4][5]

Melamine is weakly alkaline (pKa ≈ 8) and can be protonated by various acids to form melaminium salts.[2][5] Protonation typically occurs at the more basic endocyclic nitrogen atoms of the triazine ring rather than the exocyclic amino groups.[6] Depending on the stoichiometry and the strength of the acid, melamine can exist in mono-, di-, or even tri-protonated cationic forms.[1][6] This protonation significantly alters the molecule's electronic structure and its hydrogen-bonding capabilities, leading to diverse and complex crystal structures.[1][4]

Experimental Protocols for Crystal Structure Determination

The elucidation of protonated melamine's crystal structure relies on a combination of synthesis, diffraction, and spectroscopic techniques.

Single crystals of protonated melamine salts suitable for diffraction analysis are typically grown via solution-based methods.

-

Reactant Preparation : Melamine is dissolved in a suitable solvent, often with heating to increase solubility. Common solvents include water, methanol, or dimethyl sulfoxide (B87167) (DMSO).[1]

-

Protonation : A stoichiometric amount of the desired acid (e.g., hydrochloric acid, nitric acid, sulfuric acid) is added to the melamine solution.[7] The reaction leads to the in-situ formation of the melaminium salt.

-

Crystal Growth : High-quality single crystals are obtained through slow evaporation of the solvent at room temperature over several days or weeks. Other methods like slow cooling of a saturated solution or solvent diffusion can also be employed.

-

Green Synthesis : An alternative, environmentally friendly method involves solvent-drop assisted solid-state reactions (kneading), where the reactants are ground together with a minimal amount of solvent.[4]

SC-XRD is the primary technique for determining the precise atomic arrangement within a crystal.

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is often collected at low temperatures (e.g., 25 K or 100 K) using synchrotron radiation to minimize thermal vibrations and obtain high-quality data.[8][9][10] The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei.[11][12] This makes neutron diffraction particularly powerful for:

-

Locating Hydrogen Atoms : X-ray diffraction is often insufficient for accurately determining the positions of hydrogen atoms, especially in the presence of heavier atoms. Neutrons scatter strongly from hydrogen (and deuterium), allowing for the precise determination of N-H bond lengths and the geometry of hydrogen bonds.[13][14]

-

Distinguishing Isotopes : Neutron scattering lengths can vary significantly between isotopes of the same element, providing a unique tool for isotopic labeling studies.[12]

The experimental workflow is similar to SC-XRD, but it requires a neutron source, such as a nuclear reactor or a spallation source. A neutron diffraction study on neutral melamine at 14 K provided precise locations of the hydrogen atoms, which is critical for understanding the dynamics of the amine groups.[13]

Spectroscopic methods like Fourier-Transform Infrared (FTIR), Raman, and UV-Visible spectroscopy are used to corroborate diffraction data. They provide evidence for protonation and the presence of intermolecular interactions, such as hydrogen bonding and charge-transfer complexes.[15][16]

Visualized Workflows and Concepts

// Invisible edges for layout N1 -> H1 [dir=none, color="#202124"]; N2 -> H2 [dir=none, color="#202124"]; C1 -> N1 [dir=none, color="#202124"]; C1 -> N2 [dir=none, color="#202124"]; C2 -> O1 [dir=none, color="#202124"]; C2 -> O2 [dir=none, color="#202124"];

label="R²₂(8) Graph-Set Motif"; fontsize=14; fontcolor="#202124"; } dot Caption: The common R²₂(8) hydrogen-bonding synthon.

Quantitative Structural Data

The protonation of melamine and the nature of the counter-ion significantly influence the resulting crystal structure. Below are tables summarizing crystallographic data from various studies.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Melamine (14 K) | C₃H₆N₆ | Monoclinic | P2₁/a | 10.433 | 7.458 | 7.237 | 113.30 | 4 | [13] |

| Melamine (25 K) | C₃H₆N₆ | Monoclinic | P2₁/n | - | - | - | - | 4 | [8][9] |

| Dimelaminium Sulfate | [mel-H]₂[SO₄] | - | - | - | - | - | - | - | [1][4] |

| Melaminium Dinitrate | [mel-H₂][NO₃]₂ | - | - | - | - | - | - | - | [1][4] |

| Melamine Hydrobromide | C₃H₇N₆⁺·Br⁻ | - | - | - | - | - | - | - | [15][16] |

Note: Detailed unit cell parameters for all salt structures were not available in the provided search results.

| Interaction Type | Compound | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Ref. |

| Hydrogen Bond | Melamine-Uracil | N-H···O | - | 2.02 - 2.08 | 172 - 179 | [17] |

| Hydrogen Bond | Melamine-Uracil | N-H···N | - | 1.98 | - | [17] |

| Salt Bridge | Melamine-Salicylate | N⁺-H···O⁻ | - | - | - | [5] |

| Hydrogen Bond | Melamine-Salicylate | N-H···O | - | - | - | [5] |

Analysis of Crystal Structures

The crystal structures of protonated melamine are dominated by extensive and robust hydrogen-bonding networks. Protonation of a ring nitrogen creates a strong N⁺-H donor, leading to charge-assisted hydrogen bonds (CAHBs) with the counter-anion, which are significantly stronger than neutral hydrogen bonds.[5]

A frequently observed interaction pattern is the R²₂(8) graph-set motif, where two molecules are linked by a pair of hydrogen bonds to form a cyclic eight-membered ring.[5] In melaminium salts, this often involves a charge-assisted N⁺-H···O⁻ bond and a neutral N-H···O bond between the melaminium cation and an anion like carboxylate.[5] These interactions direct the formation of complex architectures, including dimers, infinite chains, ribbons, and 2D or 3D nets.[5]

The degree of protonation and the identity of the counter-ions dictate the overall packing arrangement.[1][4] Depending on these factors, melaminium cations can assemble into:

-

Planar Sheets : Often seen in co-crystals with molecules like cyanuric acid, forming extensive 2D networks.[18][19]

-

Undulating Sheets or Cross-linked Layers : The introduction of charge and bulky counter-ions can cause puckering or cross-linking between the layers.[1][4]

Protonation and strong intermolecular interactions in the crystal can also induce slight deviations from the planarity observed in the neutral melamine molecule.[8][9][10] Crystallographic data shows that π-electron delocalization occurs towards the amino substituents upon ring nitrogen protonation.[15][16]

Conclusion

The crystal structure analysis of protonated melamine reveals a rich and varied supramolecular chemistry. The protonation of the triazine ring is a key factor that enhances hydrogen-bonding capabilities, leading to the formation of robust and predictable synthons like the R²₂(8) motif. Techniques such as single-crystal X-ray and neutron diffraction provide essential and complementary data for accurately mapping these complex structures, particularly the critical hydrogen-bonding networks. This detailed structural knowledge is fundamental for the rational design of new functional materials with applications in areas ranging from pharmaceuticals to advanced polymers.

References

- 1. researchgate.net [researchgate.net]

- 2. Melamine Molecular Structure: Key to Its Industrial Utility [jinjiangmelamine.com]

- 3. Melamine: Structure, Formula, Properties & Key Uses [vedantu.com]

- 4. The influence of hydrogen bonding on the planar arrangement of melamine in crystal structures of its solvates, cocrystals and salts [cris.unibo.it]

- 5. Novel melamine – salicylic salt solvates and co-crystals; an analysis of the energetic parameters of the intermolecular hydrogen bonds stabilizing the ... - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00684G [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Synchrotron X‐ray Electron Density Analysis of Chemical Bonding in the Graphitic Carbon Nitride Precursor Melamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synchrotron X-ray Electron Density Analysis of Chemical Bonding in the Graphitic Carbon Nitride Precursor Melamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 12. old.bnc.hu [old.bnc.hu]

- 13. researchgate.net [researchgate.net]

- 14. Structural Investigations of Protein-Lipid Complexes Using Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structure and spectroscopic analysis of melamine hydrobromide. Evidence for iso-melamine cations and charge–transfer complexes in the solid state - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. A hydrogen-bonded channel structure formed by a complex of uracil and melamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Properties of Melamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of melamine (B1676169) hydrobromide, a compound of interest for its applications in materials science and as a potential component in drug formulations. This document details the synthesis, and spectroscopic characteristics of melamine hydrobromide, including data from Fourier-Transform Infrared (FTIR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. The information is presented to facilitate further research and development in related fields.

Introduction

Melamine, a trimer of cyanamide, is a nitrogen-rich heterocyclic organic compound. Its ability to form salts with various acids, such as hydrobromic acid, leads to the formation of melamine hydrobromide. The protonation of the triazine ring in melamine alters its electronic structure and, consequently, its spectroscopic properties. Understanding these properties is crucial for its characterization and for predicting its behavior in different chemical environments. The solid-state structure of melamine hydrobromide is characterized by the presence of iso-melamine cations, where one of the ring nitrogens is protonated. This structure is stabilized by intermolecular hydrogen bonding.[1][2]

Synthesis of Melamine Hydrobromide

Melamine hydrobromide can be synthesized through the reaction of melamine with hydrobromic acid. Several methods have been reported, with variations in solvents, reaction conditions, and catalysts.

Aqueous Synthesis

A common and straightforward method involves the direct reaction of melamine with an aqueous solution of hydrobromic acid.

Experimental Protocol:

-

A solution of hydrobromic acid (e.g., 48% aqueous solution) is placed in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Melamine powder is gradually added to the stirred acid solution. The molar ratio of melamine to hydrobromic acid is typically 1:1.

-

The mixture is heated to reflux (around 60-80°C) and maintained at this temperature for a specified period (e.g., 30-60 minutes).

-

After the reaction is complete, the solution is cooled to room temperature, allowing the melamine hydrobromide salt to crystallize.

-

The resulting white precipitate is collected by filtration.

-

The product is washed, typically with water, until the pH of the filtrate is neutral (pH 7).

-

The purified melamine hydrobromide is then dried in an oven at a controlled temperature (e.g., 80-120°C) to remove any residual solvent.

Synthesis with Anhydride (B1165640) Catalyst in Amide Solvent

An alternative method utilizes an anhydride catalyst in an amide solvent to potentially increase reaction efficiency and product quality.

Experimental Protocol:

-

Melamine and an anhydride catalyst (e.g., acetic anhydride, maleic anhydride, or phthalic anhydride) are dissolved in an amide solvent (e.g., dimethylformamide or N,N-dimethylacetamide).

-

Hydrobromic acid is added dropwise to the solution over a period of several hours.

-

The reaction temperature is maintained between 80-120°C for an extended period (2-24 hours) to ensure complete reaction.

-

After the reaction, the mixture is cooled to 30-60°C, and the crude product is collected by suction filtration.

-

The crude product is then recrystallized from water to improve purity.

-

The final product is dried under vacuum at 80-120°C.

Spectroscopic Data

The spectroscopic analysis of melamine hydrobromide provides valuable information about its molecular structure, vibrational modes, and electronic transitions.

Vibrational Spectroscopy (FTIR & Raman)

FTIR and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. The protonation of the triazine ring and the formation of hydrogen bonds in melamine hydrobromide lead to characteristic shifts in the vibrational frequencies compared to neutral melamine.

Data Summary:

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

| N-H Stretching | 3000-3500 | 3100-3500 |

| C=N Stretching & N-H Bending | 1300-1650 | - |

| Triazine Ring Vibrations | 810 | 678, 983 |

| C-N Stretching | 1022 | - |

| Side Chain Out-of-Plane C-N Bending | 764 | - |

| NH₂ Rocking | 1173 | - |

| NH₂ Wagging | 1427 | - |

Note: The peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocols:

-

FTIR Spectroscopy:

-

Sample Preparation: Solid melamine hydrobromide is typically analyzed as a KBr pellet. A small amount of the sample (1-2 mg) is intimately mixed with approximately 100 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent or translucent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.

-

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet (or the empty ATR crystal) is recorded and subtracted from the sample spectrum. A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

-

-

Raman Spectroscopy:

-

Sample Preparation: A small amount of the solid melamine hydrobromide powder is placed on a microscope slide or packed into a capillary tube.

-

Data Acquisition: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected. The spectral range is typically set to cover the vibrational modes of interest (e.g., 200-4000 cm⁻¹). The laser power and integration time are optimized to obtain a good quality spectrum without causing sample degradation.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of melamine hydrobromide in the solid state is characterized by a lower cut-off wavelength of 290 nm, indicating good optical transmittance in the visible region.[3] In solution, the absorption spectrum of melamine is influenced by protonation.

Data Summary:

| Solvent/State | λmax (nm) | Notes |

| Solid State | < 290 | Lower cut-off wavelength from reflectance.[3] |

| 0.1 N HCl (aq) | 235 | Represents the protonated form.[1] |

| Water (pH 7) (aq) | 236 | Represents the neutral form.[1] |

Experimental Protocol:

-

Sample Preparation: For solution-phase measurements, a dilute solution of melamine hydrobromide is prepared in a suitable solvent (e.g., deionized water or ethanol). For solid-state measurements, a reflectance spectrum can be obtained from the powdered sample.

-

Data Acquisition: A UV-Vis spectrophotometer is used to scan a wavelength range, typically from 200 to 800 nm. A baseline is recorded using the solvent in the same cuvette. The absorbance of the sample solution is then measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. The protonation of the triazine ring in melamine hydrobromide is expected to cause a significant downfield shift of the signals corresponding to the ring protons and carbons compared to neutral melamine due to the increased positive charge and deshielding effect.

Expected ¹H NMR Spectral Features:

Due to proton exchange with the solvent and among the amine groups, the ¹H NMR spectrum of melamine hydrobromide in solution (e.g., in D₂O or DMSO-d₆) may show broad signals. The protons of the -NH₂ groups and the proton on the triazine ring nitrogen (N-H⁺) are expected to be in the downfield region. The exact chemical shifts will be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum of melamine shows a single peak around 167 ppm, indicating that all three carbon atoms in the triazine ring are chemically equivalent.[4] Upon protonation to form melamine hydrobromide, this peak is expected to shift downfield due to the electron-withdrawing effect of the positive charge on the ring.

Experimental Protocol:

-

Sample Preparation: A sufficient amount of melamine hydrobromide is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The number of scans and relaxation delays are optimized to obtain spectra with a good signal-to-noise ratio.

Structural and Logical Relationships

The spectroscopic properties of melamine hydrobromide are intrinsically linked to its molecular structure and the intermolecular interactions present in the solid state.

Experimental Workflow for Spectroscopic Analysis:

Caption: A generalized workflow for the synthesis and spectroscopic characterization of melamine hydrobromide.

Relationship between Protonation and Spectroscopic Shifts:

Caption: The effect of protonation on the spectroscopic properties of melamine.

Conclusion

This technical guide has summarized the key spectroscopic properties of melamine hydrobromide, providing a foundation for its identification, characterization, and utilization in various scientific and industrial applications. The provided data and experimental protocols serve as a valuable resource for researchers. Further investigation, particularly in obtaining high-resolution NMR data, would provide a more complete understanding of the solution-state structure and dynamics of this compound.

References

- 1. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

Unraveling Melamine's Basic Nature: A Quantum Chemical Perspective on Protonation Sites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Melamine (B1676169), a nitrogen-rich triazine compound, plays a significant role in various industrial applications and has been a subject of intense scientific scrutiny due to its chemical properties and potential biological interactions. Understanding the protonation behavior of melamine is crucial for predicting its reactivity, environmental fate, and its role in biological systems. This technical guide delves into the quantum chemical studies that have elucidated the preferred sites of protonation on the melamine molecule, providing a comprehensive overview of the theoretical and experimental findings in this domain.

The Energetics of Melamine Protonation: A Quantitative Overview

Quantum chemical calculations, corroborated by experimental mass spectrometry data, have definitively established the primary site of protonation on the melamine molecule. The lone pair electrons on the nitrogen atoms of the triazine ring are significantly more basic than those on the exocyclic amino groups. This is attributed to the delocalization of the amino group's lone pairs into the aromatic ring, which increases the electron density on the ring nitrogens.

The thermochemical properties associated with the protonation of melamine have been precisely determined through both experimental measurements and computational modeling. These values are critical for understanding the thermodynamics of melamine's interaction with protons in the gas phase.

| Property | Experimental Value (kcal/mol) | Computational Value (kcal/mol) |

| Proton Affinity (PA) | 226.2 ± 2.0[1][2][3][4][5] | 225.9[1][2][3][4] |

| Gas-Phase Basicity (GB) | 218.4 ± 2.0[1][2][3][4][5] | Not explicitly reported in the provided search results. |

| Protonation Entropy (ΔpS) | 26.2 ± 2.0 cal/mol·K[1][2][3][4][5] | Not explicitly reported in the provided search results. |

Table 1: Experimental and Computational Thermochemical Data for Melamine Protonation. The experimental values were determined using mass spectrometry with the extended Cooks kinetic method. The computational value for Proton Affinity was calculated at the B3LYP/6-31+G(d) level of theory.

Experimental and Computational Methodologies

A synergistic approach combining experimental techniques and computational chemistry has been pivotal in understanding melamine's protonation.

Experimental Protocol: Mass Spectrometry

The gas-phase basicity and proton affinity of melamine have been experimentally determined using a triple-quadrupole mass spectrometer.[1][2][3][4][5] The extended Cooks kinetic method is a key technique employed in these measurements. This method involves the competitive fragmentation of a proton-bound dimer of the molecule of interest and a reference base with a known proton affinity. By analyzing the fragmentation patterns, the relative proton affinities can be determined, and by anchoring this to a known standard, an absolute value for the proton affinity of the target molecule can be established.

Computational Protocol: Density Functional Theory (DFT)

Quantum chemical calculations have been instrumental in corroborating experimental findings and providing a deeper understanding of the electronic structure and reactivity of melamine. Density Functional Theory (DFT) has been the most widely used computational method for these studies.

A typical computational workflow for investigating melamine protonation is as follows:

Figure 1: A typical workflow for the quantum chemical study of melamine protonation.

The geometries and energetics of melamine and its protonated forms are commonly calculated using the B3LYP functional with the 6-31+G(d) basis set.[1][2][3][4] This level of theory has been shown to provide results that are in excellent agreement with experimental data.[1][2][3][4] More advanced functionals and larger basis sets, such as B3LYP/6-311++G(d,p), have also been employed to calculate properties like pKa values in solution, often in conjunction with a continuum solvation model like the Poisson-Boltzmann model.[6]

The Decisive Factor: Why the Ring Nitrogen Prevails

Computational studies consistently demonstrate that protonation at the triazine ring nitrogen is energetically more favorable than protonation at the exocyclic amino nitrogen. This preference is a direct consequence of the electronic structure of melamine. The lone pairs on the amino nitrogens are involved in resonance with the triazine ring, which delocalizes the electron density and reduces their basicity. Conversely, this resonance increases the electron density on the ring nitrogens, making them more attractive to electrophiles like protons.

The stability of the resulting protonated species is the ultimate determinant of the preferred protonation site. Calculations show that the cation formed by protonating the ring nitrogen is significantly more stable than the cation formed by protonating the amino nitrogen.

Concluding Remarks

References

- 1. Gas-phase acid-base properties of melamine and cyanuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Gas-Phase Acid-Base Properties of Melamine and Cyanuric Acid" by Sumit Mukherjee and Jianhua Ren [scholarlycommons.pacific.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. db.cngb.org [db.cngb.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Supramolecular Assembly of Melamine and Cyanuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The supramolecular assembly of melamine (B1676169) and cyanuric acid stands as a classic and foundational example of programmable molecular recognition through hydrogen bonding. This non-covalent interaction between melamine and cyanuric acid results in a highly stable, crystalline complex with a 1:1 stoichiometry. The intricate and extensive two-dimensional network of hydrogen bonds holding the complex together is reminiscent of the guanine-cytosine base pairing in DNA, making it a subject of significant interest in the fields of supramolecular chemistry, crystal engineering, and materials science.[1][2] This technical guide provides a comprehensive overview of the core principles of melamine-cyanuric acid assembly, detailed experimental protocols for its synthesis and characterization, and a summary of its key quantitative data.

Core Principles of Assembly

The remarkable stability of the melamine-cyanuric acid adduct arises from the complementary arrangement of hydrogen bond donors and acceptors on each molecule. Melamine, a triazine derivative with three amino groups, acts as a triple hydrogen bond donor. Conversely, cyanuric acid, which exists in the keto (isocyanuric acid) tautomeric form in the solid state, presents three imide groups, each acting as a hydrogen bond acceptor and donor. This complementarity allows for the formation of a robust, planar, and extensive hydrogen-bonded network.[1]

The primary motif of this assembly is a hexagonal rosette structure where three melamine and three cyanuric acid molecules are linked by a network of 18 hydrogen bonds. These rosettes then further assemble into extended two-dimensional sheets, which are held together by weaker van der Waals forces and π-π stacking interactions between the aromatic rings of adjacent layers.[1] The assembly is a spontaneous process, driven by the enthalpic favorability of forming multiple hydrogen bonds.

Quantitative Data

The precise structure of the melamine-cyanuric acid co-crystal has been a subject of study, with redeterminations of its crystal structure providing accurate quantitative data. This information is crucial for understanding the nature and strength of the intermolecular interactions.

Crystallographic Data

The melamine-cyanuric acid (CA·M) co-crystal typically forms in a monoclinic space group. A redetermination of the crystal structure has provided the following unit cell parameters:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/m |

| a | 14.8152(19) Å |

| b | 9.6353(18) Å |

| c | 7.0405(9) Å |

| β | 93.194(11)° |

| Volume | 1003.5(3) ų |

| Z | 2 |

Data from Prior et al. (2013)[1][3]

Hydrogen Bond Geometry

The hydrogen bonding between the melamine and cyanuric acid components is described in detail in the redetermined crystal structure. The following table summarizes key intermolecular distances.

| Hydrogen Bond | Donor-Acceptor Distance (Å) |

| N-H···O | ~2.8 - 2.9 |

| N-H···N | ~3.0 |

Note: These are approximate ranges. For precise atom-to-atom distances, refer to the detailed crystallographic information files from the original publication.[1][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of melamine-cyanuric acid supramolecular assemblies.

Synthesis of Melamine-Cyanuric Acid Co-crystals

Method 1: Hydrothermal Synthesis

This method yields well-defined crystals of the melamine-cyanuric acid adduct.[1]

Materials:

-

Melamine

-

Phosphoric acid (H₃PO₄, 85 wt% in H₂O)

-

Iron(II) chloride tetrahydrate (catalyst)

-

Deionized water

-

23 mL Teflon-lined stainless steel autoclave

Procedure:

-

In the Teflon liner, combine 0.2522 g of melamine (2.00 mmol) and 0.3459 g of phosphoric acid (3.00 mmol).

-

Add 10 mL of deionized water and a catalytic amount of iron(II) chloride tetrahydrate (0.1988 g, 1.00 mmol).

-

Stir the mixture for 15 minutes.

-

Seal the Teflon liner within the stainless steel autoclave.

-

Heat the autoclave in an oven at 170 °C for 48 hours.

-

After cooling to room temperature, collect the crystalline product by filtration, wash with deionized water, and air dry.

Method 2: Solution-Based Synthesis

This method is a simpler procedure for obtaining the melamine cyanurate complex.[5]

Materials:

-

Melamine

-

Cyanuric acid

-

Purified water

Procedure:

-

Disperse melamine and cyanuric acid in purified water in a 1:1 molar ratio.

-

Reflux and stir the mixture at a temperature between 40°C and 90°C for 1 to 6 hours.

-

Filter the resulting mixture to collect the product.

-

The filter cake can be further processed if desired (e.g., kneading with silicon oil for specific applications).[5]

Characterization Techniques

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique to probe the hydrogen-bonding interactions and the local environment of the nuclei in the melamine-cyanuric acid assembly.[6]

Instrumentation:

-

Bruker DRX-500 FT-NMR spectrometer (or equivalent)

-

Magic Angle Spinning (MAS) probe

Sample Preparation:

-

To shorten the proton T₁ relaxation time for efficient data collection in ¹H-¹³C and ¹H-¹⁵N CP-MAS experiments, the sample can be doped with a paramagnetic agent.

-

Lyophilize the non-deuterated melamine-cyanuric acid sample with a 0.01% CuCl₂ solution.[6]

Experimental Parameters (Example):

-

Spinning Speed: 8 kHz

-

Transients Accumulated:

-

¹³C: ~400

-

¹⁵N: ~4000

-

²H: ~600

-

-

Apply resolution enhancement with a sine-squared window function before Fourier transformation.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of the binding between melamine and cyanuric acid in solution.[7]

Instrumentation:

-

VP-ITC microcalorimeter (or equivalent)

Procedure:

-

Prepare solutions of melamine and cyanuric acid in the desired aqueous buffer at a known pH.

-

Place the melamine solution in the calorimeter cell and the cyanuric acid solution in the titration syringe.

-

Perform a series of injections of the cyanuric acid solution into the melamine solution while monitoring the heat change.

-

The resulting data can be fitted to a suitable binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Scanning Tunneling Microscopy (STM)

STM allows for the visualization of the two-dimensional self-assembly of melamine and cyanuric acid on a conductive surface, such as Au(111), with atomic resolution.[8][9]

Substrate Preparation:

-

Use a Au(111) single crystal or a gold film evaporated on mica.

-

Clean the substrate by cycles of Ar⁺ sputtering and annealing in ultra-high vacuum (UHV).

-

Flame annealing the substrate can produce large, atomically flat terraces.[10]

Deposition of Molecules:

-

Sublime melamine and cyanuric acid from separate Knudsen cells in UHV onto the clean Au(111) substrate held at room temperature.

-

The deposition can be done sequentially or simultaneously to observe the formation of the bimolecular network.

STM Imaging:

-

Use a chemically etched tungsten or mechanically cut Pt/Ir tip.

-

Perform imaging in constant-current mode at cryogenic or room temperature.

-

Typical tunneling parameters are in the range of V_bias = -1 V to +1 V and I_tunnel = 10 pA to 1 nA.

Visualizations

Supramolecular Assembly of Melamine and Cyanuric Acid

Caption: Formation of the melamine-cyanuric acid supramolecular structure.

Experimental Workflow for Co-Crystal Synthesis and Characterization

Caption: Workflow for synthesis and characterization of MCA co-crystals.

Applications

The unique properties of the melamine-cyanuric acid supramolecular assembly have led to its use in various applications. It is widely used as a non-halogenated flame retardant, particularly in polyamides.[1] Upon heating, the complex undergoes endothermic decomposition, releasing non-flammable gases that dilute the oxygen and fuel supply to the flame. Additionally, the assembly has been utilized as a template for the synthesis of nanostructured materials, such as porous graphitic carbon nitride hollow spheres with applications in catalysis and energy storage.[11][12] The robust and predictable nature of this hydrogen-bonding motif also makes it a valuable building block in the design of more complex supramolecular architectures and functional materials.[13]

References

- 1. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40709H [pubs.rsc.org]

- 2. Melamine cyanurate - Wikipedia [en.wikipedia.org]

- 3. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. US20120172594A1 - Process for the Synthesis of Melamine Cyanurate in Lamellar Crystalline Shape with High Purity and Flowability - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collection - Determinants of Cyanuric Acid and Melamine Assembly in Water - Langmuir - Figshare [figshare.com]

- 8. Self-assembly and aggregation of melamine and melamine–uric/cyanuric acid investigated by STM and AFM on solid surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Cyanuric acid and melamine on Au111: structure and energetics of hydrogen-bonded networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.mpg.de [pure.mpg.de]

- 11. DSpace at KOASAS: From Melamine-Cyanuric Acid Supramolecular Aggregates to Carbon Nitride Hollow Spheres [koasas.kaist.ac.kr]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Synthesis of Novel N-Methylmelamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel N-methylmelamine derivatives. Melamine (B1676169) and its derivatives are a class of compounds with a versatile range of applications, from polymer chemistry to medicinal drugs. The strategic methylation of the melamine scaffold allows for the fine-tuning of its physicochemical and biological properties, opening avenues for the development of new materials and therapeutic agents. This document details the synthetic methodologies, presents key quantitative data for a series of N-methylated melamines, and explores the mechanistic insights relevant to drug development.

I. Synthetic Routes and Methodologies

The synthesis of N-methylmelamine derivatives can be achieved through various chemical strategies. A prevalent and effective method involves the sequential nucleophilic substitution of cyanuric chloride. This approach allows for a controlled, stepwise introduction of amino and methylamino groups, enabling the synthesis of a wide array of symmetrically and asymmetrically substituted triazines.

A general workflow for the synthesis of N-methylmelamine derivatives starting from cyanuric chloride is depicted below. The process involves sequential reactions with ammonia, methylamine (B109427), and dimethylamine (B145610) under controlled temperature conditions to achieve the desired degree of methylation.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a selection of N-methylmelamine derivatives. These protocols are based on established literature methods and have been optimized for high yield and purity.[1][2][3][4][5]

General Procedure for Sequential Amination:

The synthesis is carried out in a stepwise manner, with the temperature being a critical parameter for controlling the reactivity of the chlorine atoms on the triazine ring. The first substitution is typically performed at 0-5 °C, the second at room temperature up to 45 °C, and the third at higher temperatures (e.g., 70-100 °C). The progress of the reaction is monitored by techniques such as GC/MS.

Protocol 1: Synthesis of 2,4,6-tris(dimethylamino)-1,3,5-triazine (Hexamethylmelamine)

-

Starting Material: Cyanuric chloride.

-

Reagent: 40% aqueous dimethylamine solution.

-

Procedure:

-

A suspension of cyanuric chloride in water and crushed ice is prepared under vigorous stirring to maintain a temperature below 5 °C.

-

The aqueous dimethylamine solution is added dropwise, ensuring the temperature does not exceed 5 °C. An aqueous solution of sodium hydroxide (B78521) is added concurrently to neutralize the liberated HCl.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The resulting white precipitate is filtered, washed with deionized water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

-

Protocol 2: Synthesis of N²,N⁴-dimethyl-1,3,5-triazine-2,4,6-triamine

-

Starting Material: 2-chloro-4,6-diamino-1,3,5-triazine.

-

Reagent: 40% aqueous methylamine solution.

-

Procedure:

-

The starting material is suspended in water.

-

The aqueous methylamine solution is added, and the mixture is heated in an autoclave at 100 °C for 4 hours.

-

After cooling, the precipitate is filtered, washed with water, and dried.

-

II. Physicochemical Properties of N-Methylmelamine Derivatives

The degree and position of N-methylation significantly influence the physicochemical properties of melamine derivatives. A systematic study of these properties is crucial for their application in material science and drug development. The following tables summarize key quantitative data for a series of N-methylmelamine derivatives.[1][2][3][4][5]

Table 1: Yields and Melting Points of N-Methylmelamine Derivatives

| Compound Name | Number of Methyl Groups | Yield (%) | Melting Point (°C) |

| Melamine | 0 | >95 | >350 (decomposes) |

| N²-methyl-1,3,5-triazine-2,4,6-triamine | 1 | 92 | 268-270 |

| N²,N⁴-dimethyl-1,3,5-triazine-2,4,6-triamine | 2 | 90 | 290-292 |

| N²,N²,N⁴-trimethyl-1,3,5-triazine-2,4,6-triamine | 3 | 88 | 222-224 |

| N²,N²,N⁴,N⁴-tetramethyl-1,3,5-triazine-2,4,6-triamine | 4 | 85 | 179-181 |

| N²,N²,N⁴,N⁴,N⁶-pentamethyl-1,3,5-triazine-2,4,6-triamine | 5 | 82 | 101-103 |

| N²,N²,N⁴,N⁴,N⁶,N⁶-hexamethyl-1,3,5-triazine-2,4,6-triamine | 6 | 93 | 171-173 |

Table 2: Solubility and pKb Values of N-Methylmelamine Derivatives

| Compound Name | Solubility in Water (g/L) at 25 °C | pKb |

| Melamine | 3.2 | 8.95 |

| N²-methyl-1,3,5-triazine-2,4,6-triamine | 15.6 | 8.52 |

| N²,N⁴-dimethyl-1,3,5-triazine-2,4,6-triamine | 2.5 | 8.13 |

| N²,N²,N⁴-trimethyl-1,3,5-triazine-2,4,6-triamine | 1.8 | 7.78 |

| N²,N²,N⁴,N⁴-tetramethyl-1,3,5-triazine-2,4,6-triamine | 1.1 | 7.35 |

| N²,N²,N⁴,N⁴,N⁶-pentamethyl-1,3,5-triazine-2,4,6-triamine | 0.8 | 6.91 |

| N²,N²,N⁴,N⁴,N⁶,N⁶-hexamethyl-1,3,5-triazine-2,4,6-triamine | 0.5 | 6.42 |

III. Characterization Data

Comprehensive characterization is essential to confirm the structure and purity of the synthesized N-methylmelamine derivatives. The primary analytical techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for Representative N-Methylmelamine Derivatives

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | Key IR Bands (cm⁻¹) |

| Melamine | 6.85 (s, 6H, NH₂) | 166.8 (C) | 127 [M+H]⁺ | 3470, 3420 (N-H), 1650 (C=N) |

| Hexamethylmelamine | 2.95 (s, 18H, N(CH₃)₂) | 165.2 (C), 36.8 (CH₃) | 211 [M+H]⁺ | 2930 (C-H), 1540 (C=N) |

| N²,N⁴-dimethyl-1,3,5-triazine-2,4,6-triamine | 2.85 (d, 6H, NHCH₃), 6.50 (br s, 4H, NH₂), 6.90 (br s, 2H, NHCH₃) | 167.1 (C), 166.5 (C), 27.5 (CH₃) | 155 [M+H]⁺ | 3450, 3350 (N-H), 2940 (C-H), 1640 (C=N) |

IV. N-Methylmelamine Derivatives in Drug Development

Certain N-methylmelamine derivatives, such as altretamine (B313) (hexamethylmelamine), have been utilized as anticancer agents. Their mechanism of action is believed to involve metabolic activation to reactive intermediates that can alkylate and crosslink biological macromolecules, leading to cytotoxicity.

The proposed mechanism of action for altretamine involves N-demethylation by cytochrome P450 enzymes in the liver, leading to the formation of hydroxymethylmelamines. These intermediates are unstable and can generate formaldehyde (B43269) and a reactive iminium species. Both formaldehyde and the iminium ion can covalently modify DNA and proteins, leading to disruption of cellular functions and ultimately, cell death.

The development of novel N-methylmelamine derivatives with improved efficacy and reduced toxicity remains an active area of research. Understanding the structure-activity relationships and the influence of N-methylation on the pharmacokinetic and pharmacodynamic properties is critical for the design of next-generation therapeutics based on the melamine scaffold.

V. Conclusion

This technical guide has provided a detailed overview of the synthesis of novel N-methylmelamine derivatives, presenting key quantitative data and experimental protocols. The systematic variation of N-methyl substitution allows for the tuning of physicochemical properties, which is essential for both material science and medicinal chemistry applications. The insights into the mechanism of action of established N-methylmelamine drugs like altretamine provide a foundation for the rational design of new and improved therapeutic agents. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel compounds based on the versatile melamine core.

References

- 1. research.jku.at [research.jku.at]

- 2. researchgate.net [researchgate.net]

- 3. Collection - NâMethylmelamines: Synthesis, Characterization, and Physical Properties - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 4. N-Methylmelamines: Synthesis, Characterization, and Physical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

Investigating the In Vitro Interaction of Melamine with DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melamine (B1676169), a nitrogen-rich organic compound, has garnered significant attention due to its widespread industrial use and potential toxicity. Understanding its interaction with fundamental biological macromolecules is crucial for assessing its biocompatibility and potential therapeutic or toxic effects. This technical guide provides an in-depth overview of the in vitro interaction between melamine and DNA. It consolidates findings from various spectroscopic and biophysical studies, presenting detailed experimental protocols, quantitative binding data, and visual representations of experimental workflows. The evidence suggests a non-covalent interaction, primarily through groove binding and electrostatic forces, with binding affinities in the range of 10⁴ to 10⁵ L·mol⁻¹. This guide is intended to serve as a comprehensive resource for researchers investigating the mechanisms of small molecule-DNA interactions and for professionals in drug development exploring the potential of triazine compounds.

Introduction

The study of interactions between small molecules and DNA is a cornerstone of molecular biology and pharmacology. These interactions can modulate DNA structure and function, leading to a range of biological effects, from therapeutic intervention to toxicity. Melamine and its derivatives have been the subject of such investigations to elucidate their mode of action at the molecular level. In vitro studies provide a controlled environment to characterize the fundamental binding events between melamine and DNA, offering insights into the binding mode, affinity, and conformational changes induced in the DNA duplex. This guide synthesizes the current understanding of melamine-DNA interactions, focusing on the experimental methodologies and quantitative data that underpin these findings.

Binding Characteristics of Melamine-DNA Interaction

In vitro studies have consistently demonstrated that melamine interacts with DNA primarily through non-covalent forces. The primary modes of interaction identified are groove binding and electrostatic interactions.

-

Groove Binding: Spectroscopic evidence suggests that melamine molecules fit into the grooves of the DNA double helix. This interaction is stabilized by the formation of hydrogen bonds between the amino groups of melamine and the phosphate (B84403) backbone or base pairs of DNA.[1] Thermodynamic studies support this, with negative enthalpy (ΔH) and entropy (ΔS) changes indicating that hydrogen bonding and van der Waals forces are the main driving forces for the interaction.[1]

-

Electrostatic Interactions: Fluorescence quenching experiments have also pointed to the role of electrostatic forces in the binding of melamine to the negatively charged phosphate backbone of DNA.[2]

Notably, classical intercalation, where a molecule inserts itself between the base pairs of the DNA, has been largely ruled out. DNA unwinding experiments and viscosity measurements do not show the characteristic changes associated with intercalation upon the addition of melamine.[2]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various in vitro studies on the interaction of melamine and its related compounds with DNA. These parameters provide a measure of the binding affinity and the thermodynamic profile of the interaction.

Table 1: Binding Constants and Stoichiometry

| Compound | DNA Source | Method | Binding Constant (K) (L·mol⁻¹) | Number of Binding Sites (n) | Reference |

| Melamine | Herring Sperm DNA | Spectrophotometry & Spectrofluorometry | 10⁴ - 10⁵ | - | [1] |

| Melamine | Herring Sperm DNA | Fluorescence Spectroscopy | 9.8 x 10⁴ | 1.3 | [2] |

| Ammeline | Herring Sperm DNA | Spectrophotometry & Spectrofluorometry | 10⁴ - 10⁵ | - | [1] |

| Ammelide | Herring Sperm DNA | Spectrophotometry & Spectrofluorometry | 10⁴ - 10⁵ | - | [1] |

| Cyanuric Acid | Herring Sperm DNA | Spectrophotometry & Spectrofluorometry | 10⁴ - 10⁵ | - | [1] |

Table 2: Thermodynamic Parameters

| Compound | DNA Source | Method | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) | ΔG (kJ·mol⁻¹) | Reference |

| Melamine and related compounds | Herring Sperm DNA | Spectrophotometry & Spectrofluorometry | < 0 (Exothermic) | < 0 (Entropy-disfavored) | - | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between melamine and DNA in vitro.

Preparation of DNA and Melamine Solutions

4.1.1. DNA Stock Solution Preparation (from Herring Sperm or Calf Thymus DNA)

-

Dissolution: Dissolve commercially available lyophilized herring sperm DNA or calf thymus DNA in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4) by gentle stirring overnight at 4°C.

-

Purity Check: Determine the purity of the DNA solution by measuring the A260/A280 ratio using a UV-Vis spectrophotometer. A ratio of ~1.8–1.9 indicates that the DNA is sufficiently free of protein contamination.

-

Concentration Determination: Measure the absorbance at 260 nm (A260) and calculate the DNA concentration using the molar extinction coefficient of 6600 L·mol⁻¹·cm⁻¹ (per nucleotide).

-

Storage: Store the stock solution at 4°C and use within a specified period to avoid degradation.

4.1.2. Melamine Stock Solution Preparation

-

Weighing: Accurately weigh a precise amount of melamine powder.

-

Dissolution: Dissolve the melamine in the same buffer used for the DNA solution to the desired stock concentration. Gentle heating or sonication may be required to aid dissolution.

-

Storage: Store the melamine solution at room temperature or as recommended.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to detect the formation of a complex between melamine and DNA by observing changes in the absorption spectrum of DNA.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Maintain a constant concentration of DNA in the sample and reference cuvettes.

-

Titrate the DNA solution with increasing concentrations of the melamine solution.

-

Allow the mixture to equilibrate for a few minutes after each addition.

-

-

Data Acquisition: Record the absorption spectra over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Observe for hyperchromism (increase in absorbance) or hypochromism (decrease in absorbance) and any bathochromic (red shift) or hypsochromic (blue shift) shifts in the DNA absorption peak (around 260 nm).

-

Calculate the binding constant (K) by analyzing the changes in absorbance at a fixed wavelength using appropriate binding models and equations, such as the Benesi-Hildebrand equation.

-

Fluorescence Spectroscopy

Fluorescence quenching studies can provide information about the binding mechanism and affinity.

-

Instrumentation: Use a spectrofluorometer.

-

Sample Preparation:

-

Keep the concentration of DNA constant.

-

Incrementally add melamine solution to the DNA solution.

-

Incubate the mixture for a set period to allow for binding equilibrium.

-

-

Data Acquisition:

-

Excite the sample at the appropriate wavelength for DNA (if it has intrinsic fluorescence) or for a fluorescent probe that binds to DNA.

-

Record the fluorescence emission spectra over a suitable wavelength range.

-

-

Data Analysis:

-

Analyze the quenching of the fluorescence intensity using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] = 1 + Kqτ₀[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (melamine), respectively, Ksv is the Stern-Volmer quenching constant, [Q] is the concentration of the quencher, Kq is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher.

-

Calculate the binding constant (Ka) and the number of binding sites (n) using the following equation: log[(F₀ - F) / F] = logKa + nlog[Q]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to detect conformational changes in the secondary structure of DNA upon binding to melamine.

-

Instrumentation: Use a CD spectropolarimeter.

-

Sample Preparation:

-

Prepare solutions of DNA and melamine in a suitable buffer.

-

Record the CD spectrum of the free DNA.

-

Record the CD spectra of DNA in the presence of increasing concentrations of melamine.

-

-

Data Acquisition: Scan the samples in the far-UV region (e.g., 200-320 nm).

-

Data Analysis:

-

Observe changes in the characteristic CD bands of B-form DNA (a positive band around 275 nm and a negative band around 245 nm).

-

Significant changes in the ellipticity and wavelength of these bands can indicate conformational changes in the DNA structure.

-

Viscosity Measurements

Viscometry is a sensitive technique to determine the binding mode of a small molecule to DNA, particularly for distinguishing between intercalation and groove binding.

-

Instrumentation: Use a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.

-

Sample Preparation:

-

Prepare a solution of DNA of a fixed concentration in a buffer.

-

Measure the flow time of the buffer (t₀) and the DNA solution (t).

-

Add increasing amounts of melamine to the DNA solution and measure the flow time after each addition.

-

-

Data Analysis:

-

Calculate the relative viscosity (η/η₀) where η and η₀ are the viscosities of the DNA solution in the presence and absence of melamine, respectively. These can be related to the flow times.

-

Plot (η/η₀)¹/³ versus the ratio of the concentration of melamine to the concentration of DNA.

-

A significant increase in relative viscosity is characteristic of an intercalative binding mode, while a small or no change is indicative of groove binding or electrostatic interactions.

-

Agarose (B213101) Gel Electrophoresis

This technique can be used to observe the interaction of melamine with DNA by monitoring changes in the electrophoretic mobility of the DNA.

-

Gel Preparation: Prepare an agarose gel (e.g., 1%) in a suitable running buffer (e.g., TBE buffer).

-

Sample Preparation:

-

Incubate a fixed amount of DNA (e.g., plasmid DNA) with increasing concentrations of melamine at a specific temperature for a set time.

-

Add loading dye to the samples.

-

-

Electrophoresis: Load the samples into the wells of the agarose gel and run the electrophoresis at a constant voltage.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.

-

Data Analysis: Observe any changes in the migration of the DNA bands. A retardation in the mobility of the DNA in the presence of melamine can indicate binding.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the key experimental techniques described above.

Caption: Workflow for UV-Vis Spectroscopy.

Caption: Workflow for Fluorescence Spectroscopy.

Caption: Workflow for Circular Dichroism.

Caption: Model of Melamine-DNA Interaction.

Conclusion

The in vitro investigation of melamine's interaction with DNA reveals a consistent picture of non-covalent binding, predominantly through groove and electrostatic interactions. The binding affinity is moderate, and the interaction does not cause significant distortion of the DNA double helix, as would be expected from an intercalator. The detailed experimental protocols and compiled quantitative data presented in this guide offer a solid foundation for researchers to design and interpret their own studies on melamine and other small molecules. This knowledge is essential for a comprehensive understanding of the molecular toxicology of melamine and for the rational design of new therapeutic agents that target DNA. Further research could explore the interaction with different DNA sequences and structures to build a more complete picture of melamine's binding preferences.

References

An In-depth Technical Guide to the Thermal Degradation Pathways of Melamine Resins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melamine-formaldehyde (MF) resins are thermosetting polymers widely utilized for their high thermal stability, flame retardancy, and hardness. Understanding their thermal degradation pathways is crucial for predicting their performance at elevated temperatures, ensuring fire safety, and developing advanced materials. This technical guide provides a comprehensive overview of the core thermal degradation mechanisms of melamine (B1676169) resins, detailing the chemical transformations, intermediate products, and final degradation products. It includes a compilation of quantitative data from thermogravimetric analyses, detailed experimental protocols for key analytical techniques, and visualizations of the degradation pathways and experimental workflows.

Introduction

Melamine-formaldehyde (MF) resins are synthesized through the polycondensation of melamine with formaldehyde (B43269). The resulting three-dimensional network structure, characterized by triazine rings interconnected by methylene (B1212753) and ether bridges, imparts excellent thermal and chemical resistance to these materials. The thermal degradation of MF resins is a complex process involving multiple overlapping reactions, the nature and extent of which are influenced by factors such as the initial melamine-to-formaldehyde (M/F) molar ratio, the degree of curing, and the atmospheric conditions.

The degradation process can be broadly divided into two main stages: an initial lower-temperature stage dominated by the cleavage of weaker bonds and the release of volatile products, and a higher-temperature stage characterized by the decomposition of the triazine ring and the formation of a stable char residue.

Thermal Degradation Pathways

The thermal degradation of melamine resins proceeds through a series of complex and often competing reactions. The process can be broadly categorized into the degradation of the crosslinked network and the subsequent decomposition and condensation of the triazine units.

Low-Temperature Degradation (Below ~350°C)

In the initial stages of thermal degradation, typically below 350°C, the primary reactions involve the cleavage of the less stable linkages within the polymer network. This includes the breakdown of ether bridges and methylene bridges, as well as the decomposition of methylol groups.

-

Cleavage of Ether Linkages: The dimethylene ether bridges (-CH₂-O-CH₂-) are among the first to break, releasing formaldehyde.[1]

-

Cleavage of Methylene Linkages: Methylene bridges (-CH₂-), which are more stable than ether linkages, begin to decompose at slightly higher temperatures.[1]

-

Decomposition of Methylol Groups: Residual methylol groups (-CH₂OH) can also decompose, releasing formaldehyde and water.

The primary volatile products in this stage are water and formaldehyde.[2] The release of formaldehyde is a significant concern, especially in applications where the material may be exposed to moderate heat.

High-Temperature Degradation (Above ~350°C)

Above approximately 375-400°C, more profound structural changes occur, leading to the decomposition of the triazine ring and the formation of a thermally stable, nitrogen-rich char.[1] This stage is characterized by the evolution of ammonia (B1221849) (NH₃) and other nitrogen-containing compounds.

The degradation of the triazine units proceeds through a series of condensation reactions, leading to the formation of more thermally stable, condensed structures known as melam, melem (B72624), and melon.

-

Formation of Melam: Two melamine units condense with the elimination of one molecule of ammonia to form melam.

-

Formation of Melem: Further condensation and rearrangement of melam leads to the formation of melem, a more highly condensed tri-s-triazine (heptazine) structure.

-

Formation of Melon: At even higher temperatures, melem polymerizes to form melon, a polymeric carbon nitride material that contributes significantly to the final char residue.

Deep-seated rupture of the polycondensate system takes place at temperatures above approximately 375°C, giving rise to a number of products including ammonia, hydrogen cyanide, carbon monoxide, and melamine.[2]

Quantitative Data on Thermal Degradation

Thermogravimetric analysis (TGA) is a key technique for quantifying the thermal stability of melamine resins. The following tables summarize typical quantitative data obtained from TGA studies.

Table 1: Thermal Degradation Stages of Melamine-Formaldehyde Resin

| Degradation Stage | Temperature Range (°C) | Primary Events and Volatile Products |

| Stage 1 | 50 - 125 | Loss of absorbed water.[2] |

| Stage 2 | 125 - 335 | Release of formaldehyde, methanol, and amines from the cleavage of ether and methylene bridges and decomposition of methylol groups.[2] |

| Stage 3 | 335 - 475 | Decomposition of the triazine ring, release of ammonia, and formation of melam, melem.[2] |

| Stage 4 | > 475 | Formation of melon and a stable char residue; release of CO₂, HCN, and CO at very high temperatures (>660°C).[2] |

Table 2: Influence of Melamine/Formaldehyde (M/F) Ratio on Thermal Stability

| M/F Ratio | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Char Yield at 800°C (%) | Reference |

| 1:1.5 | ~280 | ~380 | ~45 | [1] |

| 1:2.0 | ~290 | ~390 | ~48 | [1] |

| 1:3.0 | ~300 | ~400 | ~52 | [1] |

Note: The values presented are illustrative and can vary depending on the specific resin synthesis and curing conditions.

Table 3: Activation Energies for Thermal Decomposition of Melamine-Urea-Formaldehyde (B8673199) (MUF) Resins